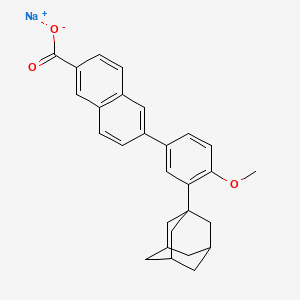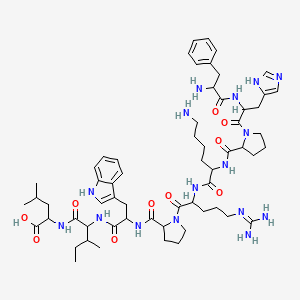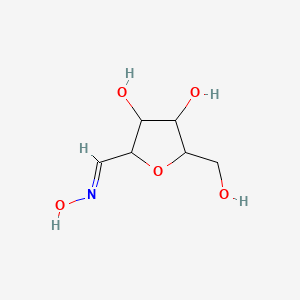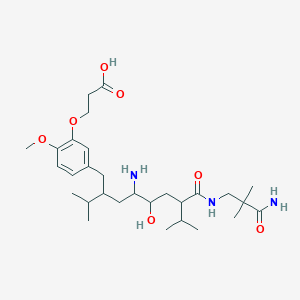
3-(azetidin-2-ylmethoxy)-5-iodopyridine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジン;ジヒドロクロリドは、そのユニークな構造と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、アゼチジン環、ピリジン環、ヨウ素原子を特徴としており、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジンの合成は、通常、アゼチジン環とピリジン環を別々に調製することから始まる複数のステップを伴います。アゼチジン環は、適切な前駆体を含む環化反応によって合成できます。一方、ピリジン環は、制御された条件下でヨウ素またはヨウ素含有試薬を使用してヨウ素化できます。最後のステップは、アゼチジンとピリジン環をメトキシ結合によって結合し、続いてジヒドロクロリド塩を形成することです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、結晶化やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で得ることができます。
化学反応の分析
反応の種類
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: ヨウ素原子は、求核置換反応を使用して他の官能基と置換できます。
酸化と還元反応: この化合物は、対応する酸化物を生成する酸化または還元された誘導体を生成する還元を受けられます。
カップリング反応: メトキシ基は、より大きな分子構造を形成するカップリング反応に関与できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤が使用されます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換ピリジン誘導体を生成する可能性があり、酸化と還元反応は、化合物の酸化物または還元型を生成する可能性があります。
科学的研究の応用
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジン;ジヒドロクロリドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: 新規医薬品の開発など、潜在的な治療用途を探索するための研究が進行中です。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
作用機序
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アゼチジン環とヨウ素原子はこれらの相互作用において重要な役割を果たし、化合物の結合親和性と活性を影響を与えます。正確な経路と分子標的は、現在も研究中です。
類似の化合物との比較
類似の化合物
- 3-(アゼチジン-2-イルメトキシ)-2-フルオロピリジン
- 3-(プロプ-1-エン-2-イル)アゼチジン-2-オン
- 3-アリルアゼチジン-2-オン
独自性
3-(アゼチジン-2-イルメトキシ)-5-ヨードピリジン;ジヒドロクロリドは、ユニークな化学反応性と潜在的な生物活性を付与するヨウ素原子の存在によって際立っています。その構造は、さまざまな化学修飾が可能であり、さまざまな研究や産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(azetidin-2-ylmethoxy)-2-fluoropyridine
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Uniqueness
3-(azetidin-2-ylmethoxy)-5-iodopyridine;dihydrochloride stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(azetidin-2-ylmethoxy)-5-iodopyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVFYWEBSHGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)


![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)



![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
